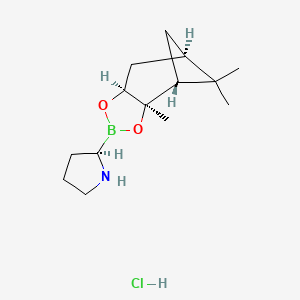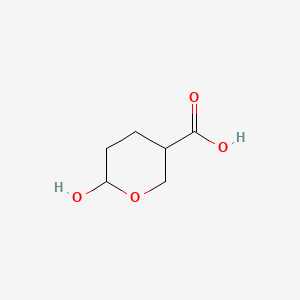
(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride is a chiral boronic ester derivative. It is widely used in organic synthesis, particularly in asymmetric synthesis and catalysis. The compound’s unique structure, featuring a boronate group and a pyrrolidine ring, makes it a valuable intermediate in the preparation of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride typically involves the following steps:
Formation of Pinanediol Boronate: Pinanediol is reacted with boronic acid under anhydrous conditions to form the pinanediol boronate ester.
Introduction of Pyrrolidine Ring: The pinanediol boronate ester is then reacted with a pyrrolidine derivative in the presence of a suitable catalyst, such as a palladium complex, to introduce the pyrrolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The boronate group can undergo oxidation to form boronic acids or borates.
Reduction: The compound can be reduced to form various boron-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Boronic acids, borates.
Reduction Products: Boron-containing alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Chemistry:
Asymmetric Synthesis: Used as a chiral auxiliary or catalyst in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing selectivity and efficiency.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Molecular Probes: Used in the design of molecular probes for studying biological systems.
Medicine:
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride involves its interaction with molecular targets through its boronate and pyrrolidine groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s role in catalysis and enzyme inhibition.
相似化合物的比较
- (1R,2R,3S,5R)-Pinanediol Methylboronate
- (1R,2R,3S,5R)-Pinanediol Phenylboronate
- (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2S-boronate
Uniqueness: (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride stands out due to its specific stereochemistry and the presence of both a boronate group and a pyrrolidine ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a versatile tool in synthetic chemistry and a valuable intermediate in pharmaceutical research.
属性
CAS 编号 |
149716-72-3 |
|---|---|
分子式 |
C15H27BClNO |
分子量 |
283.6 g/mol |
IUPAC 名称 |
(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-5-oxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H26BNO.ClH/c1-14(2)10-7-11(14)15(3)9-16(18-12(15)8-10)13-5-4-6-17-13;/h10-13,17H,4-9H2,1-3H3;1H/t10-,11-,12+,13-,15-;/m1./s1 |
InChI 键 |
CPNHEQSLWVOPEB-PYRZAVJBSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
手性 SMILES |
B1(C[C@@]2([C@@H]3C[C@@H](C3(C)C)C[C@@H]2O1)C)[C@H]4CCCN4.Cl |
规范 SMILES |
B1(CC2(C3CC(C3(C)C)CC2O1)C)C4CCCN4.Cl |
同义词 |
(2R)-2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine Hhydrochloride; [3aR-[2(R*),3aα,4β,6β,7aα]]-2-(Hexahydro-_x000B_3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)








